molecular formula C18H17NO3 B11382236 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11382236
M. Wt: 295.3 g/mol
InChI Key: ISVFGIOZGKNFDN-UHFFFAOYSA-N
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Description

2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Methoxylation: Introduction of the methoxy group at the 6th position of the benzofuran ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.

    N-Arylation: The final step involves the N-arylation of the acetamide with 4-methylphenyl derivatives using coupling reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions can target the acetamide moiety or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development for specific diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methoxy-1-benzofuran-3-yl)-N-phenylacetamide
  • 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-chlorophenyl)acetamide
  • 2-(6-methoxy-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide may exhibit unique properties due to the presence of the 4-methylphenyl group, which can influence its biological activity, solubility, and overall chemical behavior compared to other similar compounds.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-(6-methoxy-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17NO3/c1-12-3-5-14(6-4-12)19-18(20)9-13-11-22-17-10-15(21-2)7-8-16(13)17/h3-8,10-11H,9H2,1-2H3,(H,19,20)

InChI Key

ISVFGIOZGKNFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)OC

Origin of Product

United States

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